REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8])([CH3:3])[CH3:2].C(N(CC)CC)C.[F:19][C:20]([F:31])([F:30])[C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23](Cl)=[O:24]>O1CCCC1>[CH3:2][CH:1]([O:4][C:5]1[CH:6]=[C:7]([NH:8][C:23]([C:22]2[C:21]([C:20]([F:19])([F:30])[F:31])=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:24])[CH:9]=[CH:10][CH:11]=1)[CH3:3]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After having been stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was freed from triethylamine hydrochloride by filtration
|
Type
|
DISTILLATION
|
Details
|
from the solvent by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from n-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8])([CH3:3])[CH3:2].C(N(CC)CC)C.[F:19][C:20]([F:31])([F:30])[C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23](Cl)=[O:24]>O1CCCC1>[CH3:2][CH:1]([O:4][C:5]1[CH:6]=[C:7]([NH:8][C:23]([C:22]2[C:21]([C:20]([F:19])([F:30])[F:31])=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:24])[CH:9]=[CH:10][CH:11]=1)[CH3:3]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After having been stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was freed from triethylamine hydrochloride by filtration
|
Type
|
DISTILLATION
|
Details
|
from the solvent by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from n-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |